2-(4-Chloro-3-fluorophenyl)propan-2-ol
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Overview
Description
2-(4-Chloro-3-fluorophenyl)propan-2-ol is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as a hydroxyl group attached to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)propan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) can be employed to reduce the aldehyde group to an alcohol. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.
Major Products Formed
Oxidation: 2-(4-Chloro-3-fluorophenyl)propan-2-one.
Reduction: 2-(4-Chloro-3-fluorophenyl)propane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Chloro-3-fluorophenyl)propan-2-ol exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of chlorine and fluorine atoms can enhance binding affinity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: This compound has additional fluorine atoms, which may alter its reactivity and binding properties.
3-Chloro-4’-fluoropropiophenone: This compound lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.
Uniqueness
2-(4-Chloro-3-fluorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFTZHWYJLPKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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